molecular formula C15H19BN2O2 B1457068 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1238702-58-3

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1457068
M. Wt: 270.14 g/mol
InChI Key: TZYVCRRPWKPCLH-UHFFFAOYSA-N
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Description

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, commonly referred to as Pyrazole, is a boron-containing heterocyclic compound that has been studied extensively in the scientific community due to its potential applications in medicinal and biological research. Pyrazole is a five-membered ring system consisting of one nitrogen atom and four carbon atoms, with a boron atom attached to the nitrogen atom. The presence of the boron atom makes this compound unique among other heterocycles, and its properties have been studied in depth in recent years.

Scientific Research Applications

Molecular Structure and Characterization

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives have been extensively studied for their molecular structures. These compounds are characterized using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density Functional Theory (DFT) calculations are often performed to validate the molecular structures obtained from experimental methods. The consistency between DFT results and X-ray diffraction confirms the accuracy of the molecular structures (Liao et al., 2022), (Yang et al., 2021).

Synthesis and Characterization of Derivatives

Various derivatives of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been synthesized, demonstrating the compound's versatility in organic chemistry. These derivatives are obtained through nucleophilic substitution reactions and other chemical processes, followed by thorough structural confirmation using spectroscopic methods and single-crystal X-ray diffraction. The studies highlight the compound's utility as an organic intermediate in the synthesis of complex molecules (Yang et al., 2021), (Huang et al., 2021).

Applications in Medicinal Chemistry

Compounds related to 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been investigated for their potential medicinal applications. Studies have explored the synthesis of various pyrazole derivatives and their biological activities, such as antioxidant, antidiabetic, and antibacterial properties. These research efforts suggest the potential of these compounds in the development of new therapeutic agents (Kaushik et al., 2016), (Rai et al., 2009).

Photophysical Properties

Research has also focused on the photophysical properties of compounds derived from 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. These studies involve the synthesis of polyfluorene-based nanoparticles, which exhibit bright fluorescence emissions. The findings indicate potential applications in the field of optoelectronics and as fluorescent probes for biological imaging (Fischer et al., 2013).

Safety And Hazards

The safety and hazards associated with the use of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are not specified in the available resources .

properties

IUPAC Name

1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-11-17-18(13)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVCRRPWKPCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728742
Record name 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1238702-58-3
Record name 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238702-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1Ð?-pyrazole
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Synthesis routes and methods I

Procedure details

(1-Phenyl-1H-pyrazol-5-yl)boronic acid (25.0 g) was dissolved in toluene (700 mL), pinacol (18.0 g) was added at room temperature, and the mixture was stirred at 40° C. for 2 days. The reaction mixture was diluted with dichloromethane, washed successively with water and saturated brine, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated. The resulting solid was collected by filtration, and washed with hexane to give the title compound (19.8 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
700 mL
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solvent
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Quantity
18 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

The title compound, brown solid (2.0 g, 76%), MS (ISP) m/z=271.6 [(M+H)+], mp 132° C., was prepared in accordance with the general method of intermediate A from commercially available 1-phenyl-1H-pyrazol (1.40 g, 9.71 mmol) and commercially available 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
[Compound]
Name
solid
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate A
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yoshikawa, T Hitaka, T Hasui, M Fushimi… - Bioorganic & Medicinal …, 2016 - Elsevier
Utilizing structure-based drug design techniques, we designed and synthesized phosphodiesterase 10A (PDE10A) inhibitors based on pyridazin-4(1H)-one. These compounds can …
Number of citations: 10 www.sciencedirect.com
吉川真人 - (No Title), 2017 - Tohoku University
Number of citations: 5

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